9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

Catalog No.
S3318350
CAS No.
838862-47-8
M.F
C52H56N2
M. Wt
709.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dime...

CAS Number

838862-47-8

Product Name

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

IUPAC Name

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole

Molecular Formula

C52H56N2

Molecular Weight

709.0 g/mol

InChI

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3

InChI Key

PYVWKLPLDOAWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

9,9'-[1,1'-Biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and carbazole moieties. Its molecular formula is C52H56N2C_{52}H_{56}N_{2}, and it has a molecular weight of 709.03 g/mol. The compound is notable for its high purity levels, often exceeding 99%, and is identified by the CAS number 838862-47-8 and the PubChem CID 129319323. The structure features two biphenyl units connected to a central carbazole framework, with tert-butyl substituents enhancing its solubility and stability in various environments .

The specific mechanism of action of this compound in devices is not well documented in open-source scientific literature. However, based on the properties of its components, it is likely that the carbazole units contribute to efficient hole transport (movement of positive charges) while the biphenyl core provides structural rigidity. The tert-butyl groups might influence the self-assembly and packing of molecules in a thin film, potentially impacting charge transport properties [, ].

  • Organic Light-Emitting Diodes (OLEDs)

    The carbazole core in the molecule is a well-known building block for OLED materials []. The biphenyl unit can further enhance carrier mobility and thermal stability []. Research on similar compounds suggests potential for efficient blue emitters [].

  • Hole Transport Materials (HTMs)

    The aromatic structure and bulky tert-butyl groups (referred to as "di-tert-butyl" in some resources) can contribute to good hole transporting properties []. HTMs are crucial components in organic solar cells and LEDs for efficient charge transport.

Typical of carbazole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like tert-butyl enhances the reactivity of the aromatic rings towards electrophiles.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for synthesizing more complex organic structures.
  • Oxidation Reactions: Carbazole derivatives can be oxidized to form various nitrogen-containing products, which may have applications in materials science.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds .

Research indicates that 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] exhibits potential biological activities. Preliminary studies suggest:

  • Antioxidant Properties: The compound may act as an antioxidant due to the presence of multiple aromatic systems that can stabilize free radicals.
  • Anticancer Activity: Some derivatives of carbazole have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound might also possess similar properties.
  • Neuroprotective Effects: There is emerging evidence that carbazole derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The synthesis of this compound typically involves several steps:

  • Formation of Carbazole Derivatives: Starting with simpler carbazole precursors, the first step involves functionalization to introduce tert-butyl groups at the 3 and 6 positions.
  • Biphenyl Linkage: The next step involves coupling these functionalized carbazoles with biphenyl units through cross-coupling methods such as Suzuki or Heck reactions.
  • Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.

This multi-step synthesis allows for precise control over the final product's structure and properties .

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] has several promising applications:

  • Organic Electronics: Due to its semiconducting properties, it can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound's stability and solubility make it suitable for use in high-performance polymers and coatings.
  • Pharmaceuticals: Its potential biological activities suggest applications in drug development for various diseases .

Several compounds share structural similarities with 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole]. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-Bis(3-tert-butyl-9H-carbazol-6-yl)biphenylSimilar biphenyl and carbazole frameworkLacks additional dimethyl groups
3,3'-Di(9H-carbazol-9-yl)-1H-benzimidazolContains benzimidazole instead of biphenylDifferent heterocyclic structure
2-(3-Bromo-phenyl)-carbazoleA simpler structure with only one carbazole unitLacks biphenyl connectivity

The uniqueness of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] lies in its dual biphenyl linkage combined with robust tert-butyl substituents that enhance solubility and stability compared to other similar compounds. This structural complexity may confer distinct electronic properties beneficial for applications in organic electronics and pharmaceuticals .

XLogP3

16.4

Exact Mass

708.444349795 g/mol

Monoisotopic Mass

708.444349795 g/mol

Heavy Atom Count

54

Dates

Modify: 2023-08-19

Explore Compound Types